Differentiation by Computed Physicochemical Profile for ADME Prediction
The computed physicochemical properties of (3-Fluoro-4-methylphenyl)hydrazine provide a distinct and quantifiable differentiation from its non-fluorinated parent and other halogenated analogs. The calculated lipophilicity (XLogP3-AA) for this compound is 1.6, which is higher than the XLogP of 1.0 for unsubstituted phenylhydrazine [1][2]. This increase in lipophilicity is directly attributable to the combined effect of the fluorine and methyl substituents. Furthermore, its Topological Polar Surface Area (TPSA) of 38.1 Ų is identical to that of phenylhydrazine, indicating that the strategic substitution modulates lipophilicity to potentially improve membrane permeability without increasing polar surface area, a combination that is highly desirable in CNS drug design [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Phenylhydrazine (XLogP ~1.0) |
| Quantified Difference | +0.6 log units |
| Conditions | Computed physicochemical property |
Why This Matters
For a medicinal chemist designing a lead series, a higher logP while maintaining a low TPSA suggests an improved potential for crossing biological membranes like the blood-brain barrier, a key selection criterion over less lipophilic analogs [1].
- [1] PubChem. (2025). Compound Summary for CID 2774631, (3-Fluoro-4-methylphenyl)hydrazine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 7516, Phenylhydrazine. National Center for Biotechnology Information. View Source
